molecular formula C9H18N2O B13866664 1-Oxa-8-azaspiro[4.5]decan-3-ylmethanamine

1-Oxa-8-azaspiro[4.5]decan-3-ylmethanamine

Cat. No.: B13866664
M. Wt: 170.25 g/mol
InChI Key: BIOFKFXHMHYPHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-8-azaspiro[45]decan-3-ylmethanamine is a spirocyclic compound characterized by its unique structure, which includes an oxygen and nitrogen atom within the spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-ylmethanamine typically involves the formation of the spirocyclic ring system. One common method includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds under specific conditions to yield the desired spirocyclic compound.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to scale up the formation and reduction of intermediates. For example, the use of a continuous three-step flow process has been described for the synthesis of Boc-protected 1-Oxa-8-azaspiro[4.5]decan-3-amine .

Chemical Reactions Analysis

Types of Reactions: 1-Oxa-8-azaspiro[4.5]decan-3-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the spiro ring participates.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Conditions often involve bases like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions include various amine and oxide derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Oxa-8-azaspiro[4.5]decan-3-ylmethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the design of novel drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Oxa-8-azaspiro[4.5]decan-3-ylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
  • 3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride
  • 2,7-diazaspiro[4.5]decan-1-one hydrochloride

Uniqueness: 1-Oxa-8-azaspiro[4.5]decan-3-ylmethanamine stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

1-oxa-8-azaspiro[4.5]decan-3-ylmethanamine

InChI

InChI=1S/C9H18N2O/c10-6-8-5-9(12-7-8)1-3-11-4-2-9/h8,11H,1-7,10H2

InChI Key

BIOFKFXHMHYPHY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(CO2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.